

Application Notes and Protocols: Synthesis of 2-Chloro-5-nitrobenzaldehyde

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Compound of Interest

Compound Name: 2-Chloro-5-nitrobenzaldehyde

Cat. No.: B167295

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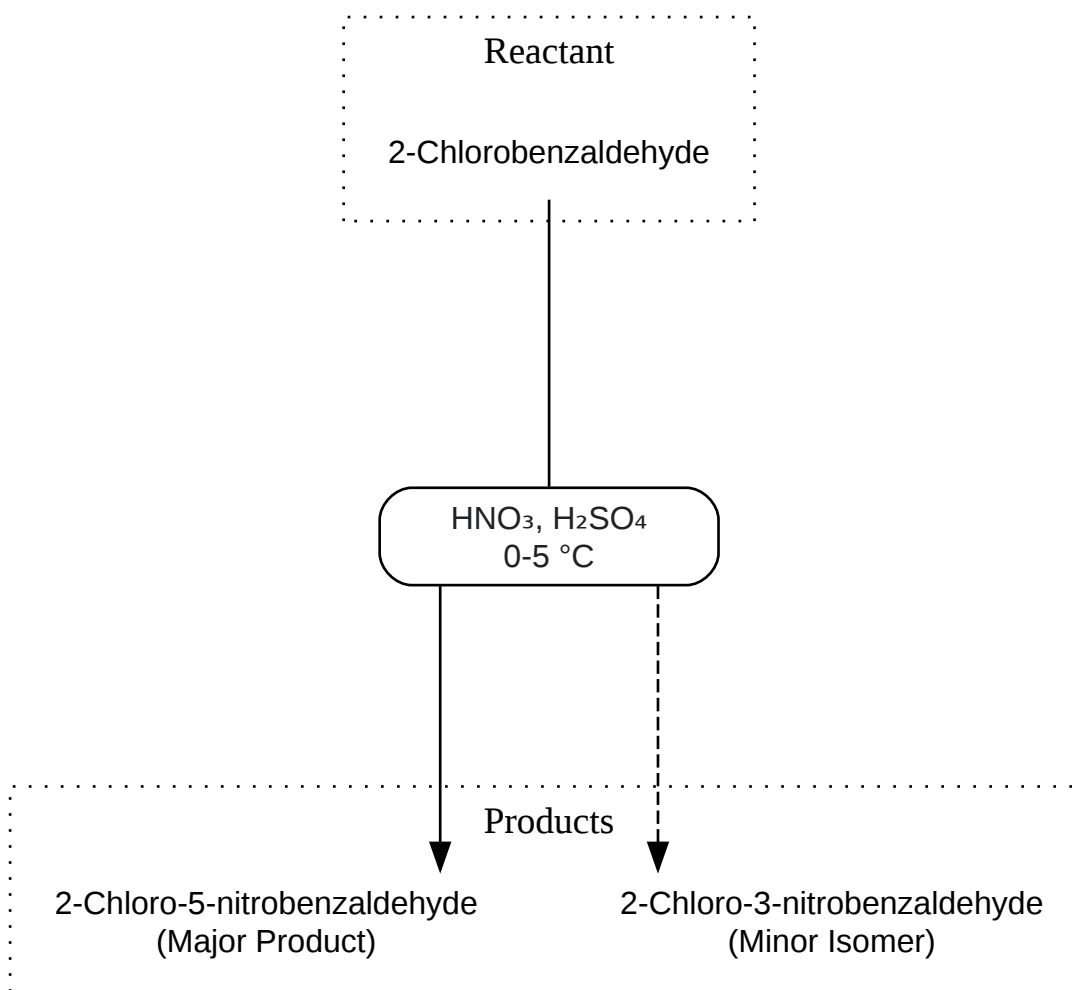
Abstract

This document provides a comprehensive protocol for the synthesis of **2-Chloro-5-nitrobenzaldehyde** via the electrophilic nitration of 2-chlorobenzaldehyde. **2-Chloro-5-nitrobenzaldehyde** is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1][2] The described method involves the use of a standard nitrating mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure optimal yield and regioselectivity. Detailed procedures for the reaction, work-up, purification, and characterization of the final product are included. This protocol is intended for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

The nitration of aromatic compounds is a fundamental reaction in organic chemistry. In the case of 2-chlorobenzaldehyde, the directing effects of the two substituents on the benzene ring are crucial. The chloro group is an ortho-, para-director, while the aldehyde group is a meta-director. The nitration, therefore, primarily yields two isomers: the desired **2-chloro-5-nitrobenzaldehyde** and the isomeric byproduct, 2-chloro-3-nitrobenzaldehyde.[3] Controlling the reaction conditions, particularly temperature, is essential to maximize the yield of the desired product. Subsequent purification is necessary to isolate the **2-chloro-5-nitrobenzaldehyde** with high purity.[3] This protocol details a robust procedure that typically results in yields ranging from 80-95% after purification.[3]

Reaction Scheme



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Caption: Nitration of 2-chlorobenzaldehyde yields two primary isomers.

Materials and Methods

Reagents and Materials

All reagents should be of analytical grade and used as received unless otherwise noted.

Reagent/Material	CAS Number	Molecular Weight (g/mol)	Quantity (Example Scale)	Purity
2-Chlorobenzaldehyde	89-98-5	140.57	14.1 g (0.1 mol)	99%
Concentrated Sulfuric Acid	7664-93-9	98.08	100 mL	98%
Concentrated Nitric Acid	7697-37-2	63.01	7.5 mL (approx. 0.11 mol)	70%
Dichloromethane (DCM)	75-09-2	84.93	As needed	ACS Grade
Methanol	67-56-1	32.04	As needed	ACS Grade
Deionized Water	7732-18-5	18.02	As needed	-
Sodium Bicarbonate	144-55-8	84.01	As needed	Saturated Sol.
Anhydrous Sodium Sulfate	7757-82-6	142.04	As needed	Granular

Experimental Protocols

Part 1: Nitration of 2-Chlorobenzaldehyde

- **Preparation of Nitrating Mixture:** In a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, carefully add 100 mL of concentrated sulfuric acid.
- **Cooling:** Place the flask in an ice-salt bath and cool the sulfuric acid to 0°C with continuous stirring.
- **Addition of Nitric Acid:** Slowly add 7.5 mL of concentrated nitric acid dropwise to the cold sulfuric acid via the dropping funnel. Maintain the temperature of the mixture below 10°C throughout the addition.

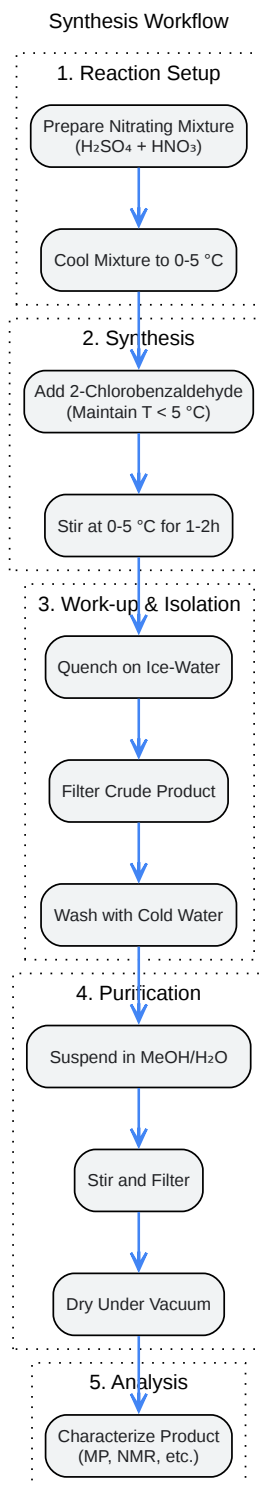
- **Addition of Substrate:** Once the nitrating mixture is prepared and cooled to 0-5°C, add 14.1 g of 2-chlorobenzaldehyde dropwise over a period of 30-45 minutes. Ensure the internal temperature does not rise above 5°C.
- **Reaction:** After the addition is complete, continue stirring the reaction mixture at 0-5°C for an additional 1-2 hours.
- **Work-up:** Carefully pour the reaction mixture onto 500 g of crushed ice in a large beaker with vigorous stirring. A solid precipitate will form.
- **Isolation:** Collect the crude solid product by vacuum filtration using a Büchner funnel.
- **Washing:** Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral (pH ~7). This removes residual acids.

Part 2: Purification by Suspension/Recrystallization

The primary impurity is the 2-chloro-3-nitrobenzaldehyde isomer. Purification can be effectively achieved by leveraging solubility differences.^[3]

- **Suspension in Methanol/Water:** Transfer the crude, moist solid to a beaker. Add 100 mL of a 1:1 (v/v) methanol/water mixture.^[3]
- **Stirring:** Stir the suspension vigorously at room temperature for 30-60 minutes. The desired **2-chloro-5-nitrobenzaldehyde** is less soluble and will remain as a solid, while the 2,3-isomer is more soluble in the solvent mixture.^[3]
- **Filtration:** Filter the suspension and collect the purified solid. Wash the solid with a small amount of cold 1:1 methanol/water.
- **Drying:** Dry the purified product in a vacuum oven at 50°C to a constant weight.
- **Alternative:** For higher purity, the crude product can be recrystallized from dilute ethanol.^[3]

Experimental Workflow



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Caption: Workflow for the synthesis of **2-Chloro-5-nitrobenzaldehyde**.

Results and Data

Reaction Parameters and Yield

Parameter	Value	Reference
Reaction Temperature	0-5 °C	[4]
Reaction Time	1-2 hours	[4]
Typical Yield (Crude)	>90%	-
Typical Yield (Purified)	80-95%	[3]

Product Characterization

Property	Value	Reference
Appearance	Yellow crystalline solid	[1]
Melting Point	75-77 °C	
Molecular Formula	C ₇ H ₄ ClNO ₃	[1]
Molecular Weight	185.56 g/mol	
¹ H NMR (CDCl ₃) δ (ppm)	10.50 (s, 1H, CHO), 8.74 (d, 1H), 8.39 (dd, 1H), 7.71 (d, 1H)	[5]

Isomeric Purity Analysis

The purification step is critical for removing the 2-chloro-3-nitrobenzaldehyde isomer.

Sample	2-Chloro-5-nitro Isomer (%)	2-Chloro-3-nitro Isomer (%)	Reference
Crude Product (Typical)	90-94%	5-9%	[3]
After Purification	>99%	<1%	[3]

Discussion

The synthesis of **2-chloro-5-nitrobenzaldehyde** is a straightforward electrophilic aromatic substitution. The sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO_2^+), which is the active nitrating species. The low reaction temperature is critical for controlling the exothermic reaction and for maximizing the formation of the desired 5-nitro isomer over the 3-nitro isomer. The work-up procedure of pouring the reaction mixture into ice water simultaneously quenches the reaction and precipitates the water-insoluble organic product. The subsequent purification by suspension in a methanol/water mixture is an efficient method for removing the more soluble 2,3-isomer, yielding the final product with high purity.

Safety Precautions

- **Corrosive Reagents:** Concentrated sulfuric acid and nitric acid are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.
- **Exothermic Reaction:** The nitration reaction is highly exothermic. Strict temperature control is essential to prevent runaway reactions. Always add reagents slowly and ensure efficient cooling.
- **Product Toxicity:** **2-Chloro-5-nitrobenzaldehyde** is an irritant. Avoid inhalation of dust and contact with skin and eyes.^[1]
- **Waste Disposal:** Neutralize acidic aqueous waste before disposal according to institutional guidelines. Organic waste should be collected in appropriate containers.

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